

Application Notes and Protocols for [DAla4] Substance P (4-11)

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Compound of Interest		
Compound Name:	[DAla4] Substance P (4-11)	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed information on the stability and proper storage of the Substance P analog, **[DAIa4] Substance P (4-11)**. This document is intended to guide researchers, scientists, and drug development professionals in the proper handling and use of this peptide to ensure experimental consistency and reproducibility. The information compiled includes recommended storage conditions for both lyophilized powder and solutions, as well as insights into the stability of the peptide. Furthermore, a detailed signaling pathway for the neurokinin-1 (NK1) receptor, the primary target of Substance P and its analogs, is provided, along with experimental protocols for stability assessment.

Introduction to [DAIa4] Substance P (4-11)

[DAIa4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, a neuropeptide belonging to the tachykinin family. The substitution of L-Alanine with D-Alanine at position 4 is intended to increase the peptide's resistance to enzymatic degradation, thereby prolonging its biological activity compared to the native fragment.[1][2][3] Substance P and its analogs exert their effects through the neurokinin receptors, with a high affinity for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[4][5][6] Understanding the stability and handling of [DAIa4] Substance P (4-11) is critical for its effective use in research and drug development.



Stability and Proper Storage

The stability of **[DAla4] Substance P (4-11)** is a crucial factor for obtaining reliable and reproducible experimental results. Like many peptides, its stability is influenced by factors such as temperature, solvent, pH, and exposure to enzymes.

Lyophilized Powder

The lyophilized form of **[DAla4] Substance P (4-11)** is the most stable state for long-term storage.

Storage Condition	Recommended Duration	Notes
-20°C	Up to 6 months[7]	Store in a desiccated environment to prevent absorption of moisture.
-80°C	Greater than 6 months	For optimal long-term stability.

In Solution

Once reconstituted, the stability of **[DAla4] Substance P (4-11)** in solution is more limited. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Storage Condition	Recommended Duration	Recommended Solvents	Notes
-20°C	Up to 1 month	Sterile water, DMSO	Avoid repeated freeze-thaw cycles.
-80°C	Up to 1 year	Sterile water, DMSO	Preferred for long- term storage of solutions.

Note on Solvents:



- Sterile Water or Buffers: For many biological assays, reconstitution in sterile, nuclease-free water or a suitable buffer (e.g., PBS) is recommended. The pH of the solution can impact stability, with neutral pH generally being preferred.
- DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions.[8][9][10] However, it is important to note that the final concentration of DMSO in the experimental assay should be kept low (typically <0.5%) as it can have its own biological effects.

Factors Affecting Stability

- Enzymatic Degradation: The D-alanine substitution at position 4 significantly enhances resistance to aminopeptidases, a common route of degradation for the native Substance P fragment.[1][2][3] However, degradation by other proteases may still occur, especially in biological samples like serum or plasma.
- Oxidation: The methionine residue at the C-terminus is susceptible to oxidation, which can reduce the peptide's biological activity. To minimize oxidation, it is advisable to use degassed solvents and to store solutions under an inert gas (e.g., argon or nitrogen) if possible.
- pH: Extreme pH values can lead to hydrolysis of the peptide bonds. It is recommended to maintain solutions at a near-neutral pH unless experimental conditions require otherwise.

Signaling Pathway of the NK1 Receptor

[DAIa4] Substance P (4-11) exerts its biological effects by binding to the NK1 receptor, a member of the GPCR superfamily. The binding of the agonist initiates a cascade of intracellular signaling events. The NK1 receptor is known to couple to both Gq and Gs G-proteins.[4][5][6]

Gq Pathway Activation

- Ligand Binding: **[DAla4] Substance P (4-11)** binds to the extracellular domain of the NK1 receptor.
- Gq Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq protein. The α-subunit of Gq exchanges GDP for GTP and dissociates from the βy-subunits.



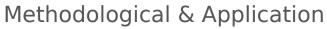
- PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
- Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
- Downstream Effects:
 - IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
 - DAG and elevated Ca2+ levels activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Gs Pathway Activation

- Ligand Binding: Similar to the Gq pathway, the process begins with the binding of [DAIa4]
 Substance P (4-11) to the NK1 receptor.
- Gs Protein Activation: The receptor activates the Gs protein, causing its α -subunit to exchange GDP for GTP.
- Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).
- cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- PKA Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).
- Cellular Response: PKA phosphorylates a variety of cellular proteins, including transcription factors, leading to changes in gene expression and cellular function.

Receptor Internalization

Upon prolonged agonist stimulation, the NK1 receptor undergoes desensitization and internalization. This process is mediated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β -arrestin, which uncouples the receptor from the G-protein and targets it for clathrin-

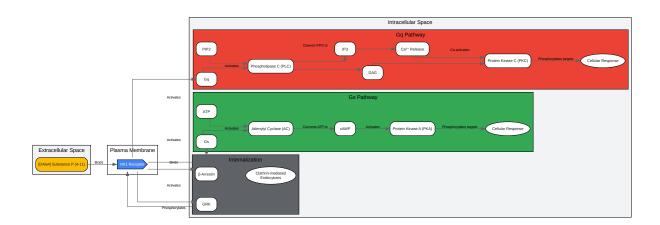




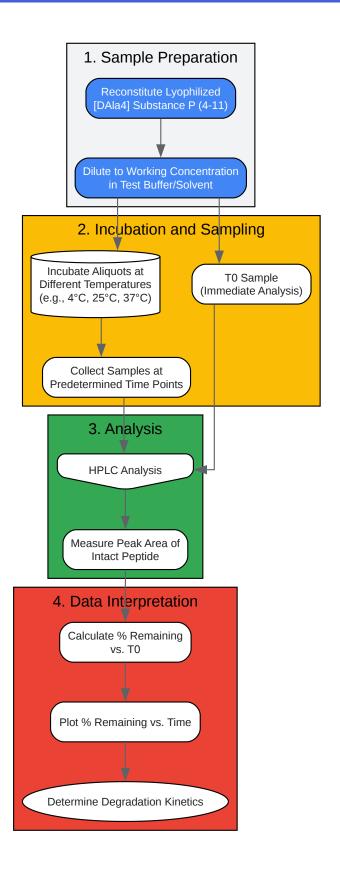


mediated endocytosis.[11][12] This internalization plays a role in signal termination and receptor recycling or degradation.









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